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molecular formula C11H18O3 B1634026 Methyl 4-cyclohexyl-3-oxobutanoate

Methyl 4-cyclohexyl-3-oxobutanoate

Cat. No. B1634026
M. Wt: 198.26 g/mol
InChI Key: RQLWLQRWDIYLKB-UHFFFAOYSA-N
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Patent
US05194671

Procedure details

Under the same conditions as in Example 1, 116 g (1.0 mol) of methyl acetoacetate in a mixture of 520 ml of methylene chloride and 30 ml of methyl ethyl ketone were reacted with 77.8 g (1.05 mol) of calcium hydroxide and 176.7 g (1.1 mol) of cyclohexylacetyl chloride. The subsequent reaction time after the ammonia had been metered in was 6 hours at a pH of 9.5. This gave 196 g (GC purity 75.0%) of methyl 4-cyclohexylacetoacetate (yield 74.5%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
176.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[OH-].[Ca+2].[OH-].[CH:12]1(CC(Cl)=O)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.N>C(Cl)Cl.C(C(C)=O)C>[CH:12]1([CH2:5][C:3](=[O:4])[CH2:2][C:1]([O:7][CH3:8])=[O:6])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
520 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
77.8 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
176.7 g
Type
reactant
Smiles
C1(CCCCC1)CC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 196 g
YIELD: PERCENTYIELD 74.5%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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